molecular formula C17H19N3O2 B15225895 Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate

Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate

Cat. No.: B15225895
M. Wt: 297.35 g/mol
InChI Key: WZRPIQXZFQDJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H19N3O2 and a molecular weight of 297.35 g/mol . This compound features a piperidine ring substituted with a pyrimidine group and a benzyl ester, making it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-(pyrimidin-2-yl)piperidine with benzyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways. The piperidine ring may enhance binding affinity to certain receptors, contributing to its pharmacological effects .

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

benzyl 4-pyrimidin-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C17H19N3O2/c21-17(22-13-14-5-2-1-3-6-14)20-11-7-15(8-12-20)16-18-9-4-10-19-16/h1-6,9-10,15H,7-8,11-13H2

InChI Key

WZRPIQXZFQDJMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC=CC=N2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.